molecular formula C19H18N4O3S B2470420 N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1421526-21-7

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2470420
CAS No.: 1421526-21-7
M. Wt: 382.44
InChI Key: DCXQMMSTGZBFPD-UHFFFAOYSA-N
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Description

This compound features a benzo[d]thiazole-2-carboxamide core linked to a pyrazole ring substituted with a furan-2-yl group and a 2-methoxyethyl chain. The benzo[d]thiazole moiety is critical for interactions with biological targets, such as enzymes involved in anaerobic metabolism, while the pyrazole-furan unit may enhance solubility and binding specificity .

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-(2-methoxyethyl)pyrazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-25-10-8-23-15(16-6-4-9-26-16)11-13(22-23)12-20-18(24)19-21-14-5-2-3-7-17(14)27-19/h2-7,9,11H,8,10,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXQMMSTGZBFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, drawing upon various research findings.

Chemical Structure and Synthesis

The compound features a furan ring , a pyrazole ring , and a benzo[d]thiazole moiety, which are pivotal in determining its biological properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the pyrazole ring : Achieved through the reaction of hydrazines with 1,3-diketones.
  • Attachment of the furan ring : Utilizes furan-2-carbaldehyde with coupling reagents.
  • Formation of the benzo[d]thiazole moiety : Involves cyclization reactions that incorporate sulfur and nitrogen functionalities.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole and pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds containing the thiazole nucleus have shown effectiveness against various fungal strains such as Candida albicans and Cryptococcus neoformans. The presence of hydrophobic aliphatic chains enhances antifungal activity, suggesting that this compound may possess similar properties due to its structural features .

Antibacterial Activity

The compound has also been evaluated for its antibacterial efficacy. Studies indicate that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often in the low microgram per milliliter range. For example, certain thiazole derivatives have shown MIC values between 1.56 and 6.25 μg/mL against Escherichia coli and Staphylococcus aureus .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Signaling Pathway Interference : By affecting key signaling pathways, it may alter processes such as cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-((5-(furan-2-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazoleLacks methoxyethyl groupModerate antibacterial activity
N-((5-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazoleContains hydroxyethyl groupEnhanced antifungal properties

The unique methoxyethyl group in this compound may enhance its solubility and biological interaction compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole and thiazole derivatives, highlighting their potential in drug development:

  • A study reported that thiazole derivatives showed superior activity against various fungal strains compared to traditional antifungal agents like fluconazole .
  • Another research highlighted the antibacterial potency of thiazole-based compounds with IC50 values indicating significant inhibition of bacterial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound A : (2E)-N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide (CAS: 1421588-75-1)
  • Key Difference : Replaces the benzo[d]thiazole with a thiophene-containing acrylamide group.
Compound B : N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide
  • Key Difference : Substitutes the furan-2-yl group with a 5-methylthiophen-2-yl moiety.
Compound C : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
  • Key Difference: Uses a non-fused thiazole ring with chloro and fluorobenzamide substituents.

Substituent Effects on Bioactivity

Compound Heterocyclic Core Key Substituents Reported Activity
Target Compound Benzo[d]thiazole Furan-2-yl, 2-methoxyethyl Inferred enzyme inhibition
Compound A (CAS: 1421588-75-1) Thiophene-acrylamide Furan-2-yl, 2-methoxyethyl Unreported (structural analog)
Compound B Benzo[d]thiazole 5-Methylthiophen-2-yl Unreported (structural analog)
Compound C Thiazole Chloro, 2,4-difluorobenzamide PFOR enzyme inhibition
  • Target vs. Compound C: The fused benzo[d]thiazole in the target compound offers rigidity and enhanced π-π stacking compared to Compound C’s non-fused thiazole, which may improve target affinity .

Research Findings and Implications

  • Anticancer Potential: Compounds with pyrazole-thiazole hybrids (e.g., ’s N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives) show high anticancer activity, suggesting the target compound’s structural similarity could translate to comparable efficacy .
  • Enzyme Inhibition : The benzo[d]thiazole-2-carboxamide motif in the target compound mirrors nitazoxanide derivatives (), which inhibit PFOR enzymes critical in anaerobic metabolism .

Q & A

Q. What are the optimal synthetic routes for N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling reactions (e.g., amide bond formation between pyrazole and benzothiazole moieties).
  • Heterocyclic ring assembly (e.g., cyclization of furan or pyrazole rings using catalysts like EDC∙HCl or DMAP ).
  • Functional group modifications (e.g., methoxyethylation via nucleophilic substitution).

Q. Critical parameters to optimize :

ParameterOptimal RangeImpact
Temperature25–80°CHigher temps accelerate coupling but may degrade heat-sensitive groups
SolventDMF, CHCl₃, or THFPolarity affects reaction kinetics and intermediate solubility
CatalystEDC∙HCl/DMAPEnhances amide bond formation efficiency
Reaction Time24–72 hrsLonger durations improve yields for sterically hindered reactions

Characterization : Use ¹H/¹³C NMR to confirm regiochemistry and HPLC (>95% purity threshold) for batch consistency .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Assign peaks to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole-CH₂ at δ 4.5–5.0 ppm) .
    • HR-MS : Confirm molecular formula (e.g., [M+H]⁺ ion matching theoretical mass ± 2 ppm) .
  • Chromatography :
    • HPLC-DAD : Monitor by-products (e.g., oxidation of furan to dione derivatives) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry for crystalline intermediates .

Advanced Research Questions

Q. How can conflicting reports about the compound’s biological activity (e.g., antitumor vs. antimicrobial) be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare activity across multiple models (e.g., MTT assay for cytotoxicity vs. MIC testing for antimicrobial effects) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (see table below) to isolate functional group contributions:
Analog StructureKey ModificationObserved Activity
Replacement of benzothiazole with thiopheneReduced aromatic stackingLoss of antitumor activity
Methoxyethyl → methyl substitutionIncreased lipophilicityEnhanced antimicrobial potency
  • Target Profiling : Use kinase inhibition panels or receptor-binding assays to identify primary targets .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
    • PDB Templates : Use crystallized structures of related targets (e.g., EGFR kinase or bacterial topoisomerase IV) .
  • MD Simulations :
    • Conditions : 100 ns trajectories in explicit solvent (TIP3P water model) to assess binding stability .
  • Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond acceptors in benzothiazole) for scaffold prioritization .

Q. How can researchers address low solubility or stability during in vitro/in vivo studies?

Methodological Answer:

  • Formulation Optimization :
    • Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v to avoid cytotoxicity) .
    • Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .
  • Stability Studies :
    • Forced Degradation : Expose to pH 3–9 buffers, UV light, or 40°C/75% RH to identify degradation pathways (e.g., hydrolysis of the methoxyethyl group) .
    • LC-MS/MS : Quantify degradation products (e.g., free furan-2-carboxylic acid) .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
  • Proteomics : SILAC labeling to quantify changes in target protein abundance .
  • Cellular Imaging : Confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) .

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